molecular formula C8H15NO2 B15205347 1-Methylpyrrolidin-3-yl propionate

1-Methylpyrrolidin-3-yl propionate

Cat. No.: B15205347
M. Wt: 157.21 g/mol
InChI Key: YXGFOCDXNTYPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpyrrolidin-3-yl propionate (CAS 776293-48-2) is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This ester is characterized by a pyrrolidine ring, a nitrogen-containing heterocycle that is a common feature in molecules with biological activity and is frequently employed as a building block in synthetic chemistry . The compound serves as a versatile intermediate for research and development, particularly in the synthesis of more complex molecules. Its structure suggests potential use in the preparation of pharmaceutical impurities, metabolites, and other fine chemicals . The pyrrolidine scaffold is of significant interest in medicinal chemistry, and 1-methylpyrrolidin-3-ol, a closely related compound, is explicitly noted as a useful intermediate for producing drugs . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C8H15NO2/c1-3-8(10)11-7-4-5-9(2)6-7/h7H,3-6H2,1-2H3

InChI Key

YXGFOCDXNTYPPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCN(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methylpyrrolidin-3-yl propionate typically involves the esterification of 1-methylpyrrolidin-3-ol with propionic acid or its derivatives. A common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrrolidin-3-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

1-Methylpyrrolidin-3-yl propionate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylpyrrolidin-3-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-1-Methylpyrrolidin-3-yl 4-Iodobenzoate

  • Molecular Formula: C₁₃H₁₅INO₂
  • Molecular Weight : 344.17 g/mol
  • Log P : ~2.1 (calculated, comparable to BBB-penetrant compounds)
  • Yield : 41–54%
  • Purity : ≥97% (HPLC)
  • Application : Cholinesterase ligand for neurological imaging .

Comparison: Unlike 1-methylpyrrolidin-3-yl propionate, this analog substitutes propionate with a 4-iodobenzoate group, enhancing aromatic interactions but reducing hydrophilicity.

Propionate Esters in Pharmaceuticals

Testosterone Propionate

  • Molecular Formula : C₂₂H₃₂O₃
  • Molecular Weight : 330.5 g/mol
  • Application : Androgen ester for controlled testosterone release .

Nandrolone Propionate

  • Molecular Formula : C₂₁H₃₀O₃
  • Molecular Weight : 330.5 g/mol
  • Purity : 98% (HPLC)
  • Application : Anabolic steroid with prolonged activity due to esterification .

Comparison : These steroids utilize the propionate group to modulate pharmacokinetics, delaying hydrolysis. This compound lacks a steroid backbone but may similarly influence drug release profiles if used in prodrug design.

Industrial and Food-Grade Propionates

Benzyl Propionate

  • Molecular Formula : C₁₀H₁₂O₂
  • Application : Fragrance additive and chemical intermediate .

Calcium Propionate

  • Molecular Formula : C₆H₁₀CaO₄
  • Solubility : Freely soluble in water
  • Application : Food preservative (anti-mold) .

Comparison: Unlike this compound, these compounds are simple esters or salts optimized for solubility and non-toxicity in consumer products.

Data Tables

Table 1. Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Log P Yield Purity Application
This compound* C₉H₁₅NO₂ ~169.2 (calculated) ~1.5† Potential CNS therapeutics
(S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate C₁₃H₁₅INO₂ 344.17 ~2.1 41–54% ≥97% Neurological imaging
Testosterone Propionate C₂₂H₃₂O₃ 330.5 ~3.8‡ Hormone therapy
Calcium Propionate C₆H₁₀CaO₄ 186.22 ≥98% Food preservative

*Estimated data based on structural analogs. †Predicted using fragment-based methods. ‡Experimental value for testosterone derivatives.

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